Technical Guide: Structure-Activity Relationship of Aminobenzisoxazoles
Technical Guide: Structure-Activity Relationship of Aminobenzisoxazoles
Executive Summary
The 3-amino-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric anchor for atypical antipsychotics such as Risperidone and Paliperidone . Unlike traditional neuroleptics (e.g., haloperidol), derivatives of this scaffold facilitate a dual-action mechanism—potent Serotonin 5-HT2A antagonism combined with moderate Dopamine D2 antagonism—which mitigates extrapyramidal side effects (EPS).
This guide dissects the Structure-Activity Relationship (SAR) of this moiety, focusing on the critical 6-fluoro substitution , the labile N-O bond (and its susceptibility to Kemp elimination), and the synthetic pathways required to access these high-value intermediates.
The Scaffold & Pharmacological Significance[1][2]
The core utility of the aminobenzisoxazole lies in its ability to mimic the indole ring of serotonin (5-HT) while possessing distinct electronic properties that allow for dopamine receptor interaction.
The "Atypical" Binding Profile
The defining characteristic of aminobenzisoxazole-based drugs is the Binding Affinity Ratio .
-
Target:
-
Result: High occupancy of cortical serotonin receptors (improving negative symptoms) with transient occupancy of striatal dopamine receptors (reducing EPS risk).
Visualization: The Pharmacophore Map
The following diagram illustrates the core interactions required for high-affinity binding.
Figure 1: Pharmacophore map of the 3-aminobenzisoxazole scaffold highlighting critical substitution points for atypical antipsychotic activity.
Detailed Structure-Activity Relationship (SAR)[3][4]
The Benzenoid Ring (Position 6)
The introduction of a halogen, specifically Fluorine , at position 6 is not arbitrary.
-
Metabolic Blockade: The C6 position is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site due to the strength of the C-F bond, extending half-life.
-
Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring, influencing the pKa of the isoxazole nitrogen, which indirectly modulates the binding affinity to the receptor's aromatic micro-domain.
The Isoxazole Ring & The "Kemp Elimination" Liability
The 1,2-benzisoxazole ring contains a weak N-O bond. A critical SAR consideration is chemical stability rather than just receptor affinity. Under basic conditions, this ring undergoes Kemp Elimination , a base-catalyzed E2 reaction that cleaves the ring to form transcriptionally inactive salicylonitriles.
Implication for Drug Design:
-
Substituents at C3 that act as good leaving groups accelerate this decomposition.
-
The 3-amino linkage is relatively stable compared to 3-carboxy derivatives, but formulation pH must be strictly controlled (< pH 7).
Figure 2: Mechanism of the Kemp Elimination. Stability of the benzisoxazole drug substance depends on preventing this pathway.
The C3-Amino Linker
The nitrogen at position 3 serves as the bridge to the "tail" of the molecule (usually a piperidine ring in Risperidone/Paliperidone).
-
Secondary vs. Tertiary Amine: Secondary amines at this position generally retain higher affinity than tertiary amines due to steric constraints within the 5-HT2A binding pocket.
-
Linker Length: A 2-to-3 carbon chain between the C3-amine and the distal basic nitrogen (piperidine) is optimal. Shortening this distance drastically reduces D2 affinity, shifting the profile toward pure 5-HT2A antagonism (loss of antipsychotic efficacy).
Quantitative Data Summary
The following table summarizes the binding affinities (
| Compound | Structure | 5-HT2A | D2 | Ratio (5-HT/D2) | Clinical Profile |
| Risperidone | 6-F-3-amino-linker | 0.4 | 4.0 | 0.1 | Potent Antipsychotic |
| Paliperidone | 9-OH-Risperidone | 0.4 | 4.0 | 0.1 | Active Metabolite |
| Defluoro-analog | No F at C6 | 1.2 | 15.0 | 0.08 | Lower Potency, Rapid Metab. |
| C3-Oxy analog | O-linker instead of N | 2.5 | 85.0 | 0.03 | Loss of D2 affinity |
Data aggregated from Janssen Pharmaceutica discovery data and subsequent SAR reviews.
Experimental Protocols
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This is the key intermediate for synthesizing Risperidone-class antipsychotics.
Principle: Intramolecular cyclization of an oxime derivative under basic conditions (Shults-Witte type modification).
Reagents:
-
(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (Starting Material)[1]
-
50% Aqueous KOH
-
Ethanol (Solvent)
Step-by-Step Protocol:
-
Preparation: Charge a 500 mL round-bottom flask with (2,4-difluorophenyl)(4-piperidinyl)methanone oxime HCl (10.0 g, 36 mmol).
-
Solvation: Add Ethanol (100 mL) and stir to create a suspension.
-
Cyclization: Add 50% aq. KOH (20 mL) dropwise. The reaction is exothermic.[2]
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the oxime spot. -
Quench: Cool to room temperature. Pour the mixture into crushed ice (200 g).
-
Crystallization: The product may precipitate as a free base. If oil forms, extract with DCM (
mL), dry over , and evaporate. -
Salt Formation (Purification): Dissolve the residue in minimal isopropanol and add HCl/isopropanol solution. Collect the hydrochloride salt by filtration.
-
Yield Target: ~75-80%
-
Validation: H-NMR should show the disappearance of the oxime -OH proton and the characteristic benzisoxazole aromatic pattern.
-
Radioligand Binding Assay (Validation of Affinity)
Objective: Determine
-
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).
-
Ligand: Use
-Ketanserin (specific 5-HT2A antagonist) at 1 nM concentration. -
Incubation:
-
Add
membrane suspension. -
Add
test compound (aminobenzisoxazole derivative) in serial dilutions ( to M). -
Add
radioligand. -
Incubate at
for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
References
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Janssen, P. A., et al. (1988). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism." Journal of Pharmacology and Experimental Therapeutics.
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Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology.
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Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. II. The linearity of the Bronsted free energy relationship for the base-catalyzed decomposition of 6-nitrobenzisoxazole." Journal of the American Chemical Society.
-
Palumbo, J. M., et al. (2008). "Paliperidone palmitate: a new long-acting injectable atypical antipsychotic." Expert Review of Neurotherapeutics.
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Strijewski, A. (2009). "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives." Investigational New Drugs.
